molecular formula C16H20O3 B1346293 trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-71-2

trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1346293
CAS RN: 735274-71-2
M. Wt: 260.33 g/mol
InChI Key: SHLLBHPKCWIMIB-GXTWGEPZSA-N
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Description

“trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with a complex structure . It is also known by its English name “(1R,2S)-2-(2-oxo-2-(m-tolyl)ethyl)cyclohexane-1-carboxylic acid” and has the CAS number 735274-71-2 .


Molecular Structure Analysis

The molecular structure of “trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is complex and includes a cyclohexane ring, a carboxylic acid group, and a 3-methylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” include its melting point, boiling point, and density .

Scientific Research Applications

Synthetic Methodologies and Stereochemistry

  • Synthesis and Mass Spectra of Cyclohexane Derivatives : Research details the synthesis of cyclohexane carboxylic acids from cyclohexanols and their mass spectral analysis. This study provides insights into the preparation and structural analysis of cyclohexane derivatives, contributing to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry (Bekkum et al., 2010).

  • Biphenyl Derivatives and Antispasmodic Activity : The synthesis of biphenyl-2-carboxylic acid derivatives and their partially or totally hydrogenated analogues demonstrated significant antispasmodic properties. This indicates potential applications in the development of new pharmaceutical compounds (Veer & Oud, 2010).

  • Angiotensin Converting Enzyme Inhibitors : A novel class of non-amino acid angiotensin converting enzyme (ACE) inhibitors was synthesized from cis- and trans-cyclohexanedicarboxylic acids. This research opens avenues for developing new ACE inhibitors with potential therapeutic applications in treating cardiovascular diseases (Turbanti et al., 1993).

Chemical Reactions

  • Photochemistry of Cyclohexane Derivatives : The study on the photochemistry of cyclohexane-1-carboxylic acids and their derivatives provides insights into their reactivity under light exposure, which is crucial for designing photo-responsive materials or chemical processes involving cyclohexane derivatives (Brown, 1964).

  • Hydrogenation and Isomerization : Investigations into the stereochemistry of hydrogenation of unsaturated cyclohexanecarboxylic acids revealed insights into the influence of carboxylate groups on reaction outcomes, which is significant for selective synthesis and understanding reaction mechanisms (Brown & Hall, 1985).

  • cis-trans Isomerization under Basic Conditions : The isomerization of 2-hydroxycycloalkanecarboxylic acids in basic solutions was studied, offering valuable information for chemical synthesis involving stereochemical control and isomer separation (Gyarmati et al., 2006).

properties

IUPAC Name

(1R,2S)-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLBHPKCWIMIB-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152520
Record name rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-71-2
Record name rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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